molecular formula C14H12N2OS B15181796 2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-quinolinyl)- CAS No. 103807-23-4

2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-quinolinyl)-

Cat. No.: B15181796
CAS No.: 103807-23-4
M. Wt: 256.32 g/mol
InChI Key: XVRPCJJFKURBNF-UHFFFAOYSA-N
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Description

“2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-quinolinyl)-” is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-quinolinyl)-” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazinone Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and nitrogen sources.

    Quinoline Attachment: The quinoline moiety can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate quinoline derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinoline or thiazinone rings, leading to various reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the quinoline or thiazinone rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its heterocyclic structure.

    Antimicrobial Activity: Investigation into its ability to act against bacteria, fungi, or viruses.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Agriculture: Use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include specific proteins or nucleic acids, and pathways involved might be those related to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Thiazin-3(4H)-one: Without the quinoline moiety, this compound might have different properties and applications.

    Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

Uniqueness

The presence of both the thiazinone and quinoline moieties in “2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-quinolinyl)-” may confer unique properties, such as enhanced biological activity or specific chemical reactivity, compared to compounds with only one of these moieties.

Properties

CAS No.

103807-23-4

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

5-methyl-6-quinolin-4-yl-4H-1,4-thiazin-3-one

InChI

InChI=1S/C14H12N2OS/c1-9-14(18-8-13(17)16-9)11-6-7-15-12-5-3-2-4-10(11)12/h2-7H,8H2,1H3,(H,16,17)

InChI Key

XVRPCJJFKURBNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SCC(=O)N1)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

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